![molecular formula C10H10N2O2 B3199575 (5R)-5-methyl-5-phenylimidazolidine-2,4-dione CAS No. 101693-73-6](/img/structure/B3199575.png)
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione
Overview
Description
“(5R)-5-methyl-5-phenylimidazolidine-2,4-dione” is a chemical compound with the CAS Number: 101693-73-6 . It has a molecular weight of 190.2 .
Physical And Chemical Properties Analysis
The compound has a melting point of 240-242 degrees Celsius . The IUPAC name for this compound is (5R)-5-methyl-5-phenyl-2,4-imidazolidinedione .Scientific Research Applications
Chemical Synthesis and Properties
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione is explored in the context of chemical synthesis and its properties. Sedlák et al. (2005) investigated the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones and their spectral characterization, highlighting their structural properties. This research contributes to understanding the chemical nature and potential applications of such compounds in various fields, including material science and pharmaceuticals (Sedlák et al., 2005).
Applications in Corrosion Inhibition
In the field of corrosion inhibition, Yadav et al. (2015) examined thiazolidinedione derivatives, including compounds structurally related to (5R)-5-methyl-5-phenylimidazolidine-2,4-dione, for their effectiveness in protecting mild steel in acidic conditions. This research indicates the potential of these compounds in industrial applications, particularly in extending the lifespan of metal structures (Yadav et al., 2015).
Use in Drug Discovery and Pharmaceutical Research
In pharmaceutical research, hydantoin derivatives, including structures similar to (5R)-5-methyl-5-phenylimidazolidine-2,4-dione, have been explored for their potential in drug discovery. Studies by Czopek et al. (2010) and Kucwaj-Brysz et al. (2018) have investigated such compounds for their potential therapeutic effects and interactions with serotonin receptors. This research underscores the relevance of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione and related structures in developing new pharmaceutical agents (Czopek et al., 2010); (Kucwaj-Brysz et al., 2018).
Electrochemical Studies
Nosheen et al. (2012) explored the electrochemical properties of hydantoin derivatives, including compounds similar to (5R)-5-methyl-5-phenylimidazolidine-2,4-dione. This research provides insights into the electrochemical behavior of these compounds, which could be relevant in various applications, including sensors and electrochemical devices (Nosheen et al., 2012).
Safety and Hazards
properties
IUPAC Name |
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGWGQUYLVSFND-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.